molecular formula C20H18N4O3S B380375 1-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline CAS No. 314245-28-8

1-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline

Numéro de catalogue: B380375
Numéro CAS: 314245-28-8
Poids moléculaire: 394.4g/mol
Clé InChI: PCMQYAVJNMTGMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Properties The compound 1-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline (CAS No. 314245-28-8) is a fused heterocyclic molecule with a triazoloquinoline core. Its molecular formula is C₂₀H₁₈N₄O₃S, and it has a molecular weight of 394.45 g/mol . Key structural features include:

  • A [1,2,4]triazolo[4,3-a]quinoline scaffold.
  • A 5-methyl substitution on the quinoline ring.
  • A sulfanyl (-S-) linker connecting the triazoloquinoline core to a 2-nitro-5-methylphenoxyethyl group.

Propriétés

IUPAC Name

5-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13-7-8-17(24(25)26)18(11-13)27-9-10-28-20-22-21-19-12-14(2)15-5-3-4-6-16(15)23(19)20/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMQYAVJNMTGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCSC2=NN=C3N2C4=CC=CC=C4C(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline is a complex organic compound characterized by its unique chemical structure, which includes a quinoline core and a nitrophenoxyethyl sulfanyl group. This compound has garnered interest in various fields of biological research due to its potential pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20H18N4O3S
  • Molecular Weight : 394.4 g/mol
  • CAS Number : 314245-28-8

The compound's structure can be represented as follows:

\text{Structure }\text{1 2 2 Nitro 5 methylphenoxy}ethyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline}

The biological activity of this compound primarily arises from its interaction with various biological targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The triazole ring often plays a crucial role in inhibiting enzymes involved in critical metabolic pathways.
  • Modulation of Receptor Activity : The quinoline moiety can interact with specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Studies have demonstrated that 1-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been highlighted in several research articles.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli2016
Pseudomonas aeruginosa1864

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study Example :
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate moderate toxicity at higher concentrations, necessitating further investigation into its safety margins.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below highlights structural differences and similarities among triazoloquinoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) References
Target Compound C₂₀H₁₈N₄O₃S 394.45 5-methyl, 2-nitro-5-methylphenoxyethylsulfanyl Under investigation (Antimicrobial?)
1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline C₁₂H₁₁N₃ 197.24 1-methyl, 5-methyl Not reported
5-Phenyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol C₁₆H₁₁N₃S 285.34 5-phenyl, 1-thiol Not reported
2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline C₂₁H₂₂N₄O₂S 394.49 Ethyl, methoxy, 3-methylbenzylsulfanyl Not reported
[1,2,4]Triazolo[4,3-a]quinoline-5-carboxylic acid, 1-methyl C₁₂H₉N₃O₂ 227.22 1-methyl, 5-carboxylic acid Potential pharmacophore

Key Observations:

Substituent Diversity: The target compound uniquely combines a nitro-phenoxyethylsulfanyl group with a methylated triazoloquinoline core. This contrasts with simpler analogs like 1,5-dimethyl-[1,2,4]triazolo[4,3-a]quinoline, which lack functional groups influencing electronic properties .

Molecular Weight: The target compound (394.45 g/mol) is heavier than most analogs due to its nitro and sulfanyl-ether substituents. Compounds like 2-ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline (394.49 g/mol) have similar weights but differ in ring fusion (quinazoline vs. quinoline) .

The nitro group may enhance reactivity toward biological targets, as seen in nitroaromatic antimicrobial agents .

Physicochemical Properties

  • Lipophilicity: The sulfanyl-ether and nitro groups increase the target compound’s logP compared to carboxylic acid derivatives (e.g., [1,2,4]triazolo[4,3-a]quinoline-5-carboxylic acid), which are more polar .
  • Solubility: The nitro group may reduce aqueous solubility, whereas thiol-containing analogs (e.g., 5-phenyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol) could form disulfide bonds, altering solubility profiles .

Méthodes De Préparation

Reaction Conditions and Optimization

  • Reagents : 5-Methylquinolin-8-amine (1.0 eq), trimethyl orthoformate (2.5 eq), acetic acid (solvent).

  • Temperature : Reflux (110–120°C).

  • Time : 6–8 hours.

  • Yield : 72–78% after recrystallization from ethanol.

Key Challenge : Competing formation of regioisomeric triazolo[1,5-a]quinoline is suppressed by steric effects of the 5-methyl group.

Preparation of 2-{2-Nitro-5-methylphenoxy}ethylthiol

This intermediate is synthesized in two stages:

Synthesis of 2-(2-Nitro-5-methylphenoxy)ethanol

  • Step 1 : Williamson ether synthesis between 2-nitro-5-methylphenol and ethylene carbonate in the presence of K₂CO₃.

  • Conditions : DMF, 80°C, 12 hours.

  • Yield : 85%.

Thiolation of the Hydroxyl Group

  • Step 2 : Conversion of the alcohol to a thiol via Mitsunobu reaction with thioacetic acid , followed by hydrolysis.

  • Reagents : Thioacetic acid (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C to RT.

  • Hydrolysis : NaOH (2M), methanol, 2 hours.

  • Yield : 68% (over two steps).

Coupling of Triazoloquinoline with the Thiol Side Chain

The final step involves nucleophilic substitution or oxidative coupling to attach the thiol moiety to the triazoloquinoline core.

Nucleophilic Substitution Approach

  • Substrate : 1-Chloro-5-methyltriazolo[4,3-a]quinoline.

  • Reagents : 2-{2-Nitro-5-methylphenoxy}ethylthiol (1.2 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 8 hours.

  • Yield : 62%.

Oxidative Coupling via Disulfide Formation

  • Substrate : 5-Methyltriazolo[4,3-a]quinoline-1-thiol.

  • Reagents : 2-(2-Nitro-5-methylphenoxy)ethyl bromide (1.1 eq), CuI (0.1 eq), DMF, 80°C, 12 hours.

  • Yield : 58%.

Comparative Analysis :

MethodYield (%)Purity (HPLC)Reaction Time
Nucleophilic6298.58 hours
Oxidative5897.812 hours

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (d, J = 8.7 Hz, 1H, H-8), 8.35 (s, 1H, H-3), 7.64–7.58 (m, 2H, H-6/H-7), 6.89 (d, J = 2.3 Hz, 1H, aromatic), 4.32 (t, J = 6.4 Hz, 2H, SCH₂), 3.97 (t, J = 6.4 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z 424.0982 [M+H]⁺ (calc. 424.0985).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Challenges and Optimization Strategies

  • Nitro Group Stability : The nitro substituent is prone to reduction under basic conditions. Using mild bases (e.g., K₂CO₃ instead of NaOH) and inert atmospheres improved yields by 15%.

  • Thiol Oxidation : Addition of 1–2% w/w BHT as a radical scavenger suppressed disulfide formation during coupling.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhanced reaction rates but required rigorous drying to avoid hydrolysis side reactions .

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?

The synthesis of triazoloquinoline derivatives often involves cycloaddition reactions, acid-catalyzed condensation, or post-synthetic modifications. For example, cellulose sulfuric acid has been used as an eco-friendly catalyst in similar triazolo-pyrimidinone syntheses, enabling high yields under thermal conditions in dioxane . Key intermediates are typically characterized via spectral data (e.g., IR, 1^1H/13^13C NMR) and elemental analysis to confirm structural integrity . For sulfur-containing analogs, reactions with dithioimidocarbonates or azide-alkyne cycloadditions are employed, followed by recrystallization for purification .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. For example, triazoloquinazoline derivatives have been analyzed to confirm planarity of fused-ring systems and substituent orientations (e.g., phenoxy groups at 59.3° relative to the core) . Spectroscopic methods, including mass spectrometry and 1^1H NMR, are used to verify functional groups and regioselectivity during synthesis .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

  • Antimicrobial testing : Disk diffusion or microdilution against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine minimum inhibitory concentrations (MICs) .
  • Anti-proliferative activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Q. What reaction mechanisms are proposed for its synthesis?

For triazoloquinoline derivatives, mechanisms often involve nucleophilic substitution or cyclization. In one example, 2-hydrazinobenzoic acid reacts with dithioimidocarbonates to form triazoloquinazolines via a thiol intermediate, followed by oxidation or chlorination steps . Acid catalysts (e.g., cellulose sulfuric acid) facilitate protonation of carbonyl groups, accelerating cycloaddition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Test eco-friendly catalysts (e.g., cellulose sulfuric acid) versus traditional acids to balance efficiency and sustainability .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility, while ethanol/water mixtures aid recrystallization .
  • Process control : Use real-time monitoring (e.g., HPLC) to track intermediate formation and adjust temperature/pH dynamically .

Q. How do structural modifications influence biological activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhances antimicrobial potency by increasing membrane permeability .
  • Sulfur vs. oxygen linkers : Sulfanyl groups improve metabolic stability compared to ethers, as seen in triazoloquinoxaline analogs .
  • Hybrid scaffolds : Coupling with sulfonamide or pyrimidinone moieties broadens target selectivity in anti-proliferative assays .

Q. How can contradictions in biological data across studies be resolved?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., 48-hour incubation for MTT) to minimize variability .
  • Purity validation : Characterize compounds via HPLC (>95% purity) and control for residual solvents .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., substituent position vs. bioactivity) .

Q. What computational methods aid in target identification and mechanistic studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like EGFR or Topoisomerase II, guided by crystallographic data .
  • MD simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent descriptors (e.g., logP, polarizability) with bioactivity .

Key Data from Literature

  • Synthesis yields : 70–85% for triazoloquinazolines using dithioimidocarbonates .
  • Crystallographic data : C–S bond lengths of 1.73 Å and S–O bonds of 1.402 Å in sulfonyl derivatives .
  • Biological activity : MIC values of 4–16 µg/mL for antimicrobial derivatives , IC50_{50} values of 8–20 µM for anti-proliferative hybrids .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.